molecular formula C8H8BrN3 B12920162 5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine CAS No. 947534-34-1

5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine

Cat. No.: B12920162
CAS No.: 947534-34-1
M. Wt: 226.07 g/mol
InChI Key: FWJXMEZVRWPAHI-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrrole rings The presence of a bromine atom at the 5-position of the pyrimidine ring and a pyrrole ring fused to the 2-position of the pyrimidine ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine typically involves the reaction of 5-bromopyrimidine with 2,5-dihydro-1H-pyrrole under specific conditions. One common method includes:

    Starting Materials: 5-bromopyrimidine and 2,5-dihydro-1H-pyrrole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is heated under reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the pyrrole ring.

Scientific Research Applications

5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the heterocyclic structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
  • 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine
  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Uniqueness

5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine is unique due to the specific positioning of the bromine atom and the fusion of the pyrrole ring to the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

CAS No.

947534-34-1

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

5-bromo-2-(2,5-dihydropyrrol-1-yl)pyrimidine

InChI

InChI=1S/C8H8BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h1-2,5-6H,3-4H2

InChI Key

FWJXMEZVRWPAHI-UHFFFAOYSA-N

Canonical SMILES

C1C=CCN1C2=NC=C(C=N2)Br

Origin of Product

United States

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